molecular formula C10H8N2OS B13806352 Acetamide,N-(cyanothioxomethyl)-N-phenyl-

Acetamide,N-(cyanothioxomethyl)-N-phenyl-

Cat. No.: B13806352
M. Wt: 204.25 g/mol
InChI Key: GTJFAXUTATYNNL-UHFFFAOYSA-N
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Description

Acetamide, N-(cyanothioxomethyl)-N-phenyl- is an acetamide derivative featuring a phenyl group and a cyanothioxomethyl (-SC≡N) substituent. The cyanothioxomethyl group combines a sulfur atom (thioether) with a cyano moiety, imparting unique electronic and steric properties.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

N-(cyanocarbothioyl)-N-phenylacetamide

InChI

InChI=1S/C10H8N2OS/c1-8(13)12(10(14)7-11)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

GTJFAXUTATYNNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=S)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(cyanothioxomethyl)-N-phenyl- typically involves the reaction of acetamide derivatives with appropriate reagents. . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(cyanothioxomethyl)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-(cyanothioxomethyl)-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(cyanothioxomethyl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyanothioxomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of acetamide derivatives from the evidence:

Compound Name Substituents Molecular Formula Key Functional Groups Reported Activity/Properties Reference
Acetamide, N-(cyanothioxomethyl)-N-phenyl- Phenyl, cyanothioxomethyl C₁₀H₉N₂OS Cyano, thioether, acetamide Hypothetical: Enhanced reactivity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS Chloro, heterocyclic, acetamide Structural studies; hydrogen bonding
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl C₅H₇N₃O₂ Cyano, urea-like linkage Limited toxicological data
N-(3-Nitrophenyl)acetamide Nitrophenyl C₈H₈N₂O₃ Nitro, acetamide Physicochemical stability
Acetamide, N-cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenyl- Fluorophenylthio, cyclohexyl C₂₀H₂₂FNOS Thioether, fluorophenyl Synthetic intermediate
N-(Substituted) thioacetamide quinazolinones Thioether, quinazolinone Varies Thioacetamide, heterocycle Analgesic activity (analogs)

Electronic and Steric Effects

  • The thioether (-S-) may enhance lipophilicity, improving membrane permeability .
  • Halogenated Derivatives : Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () show that chloro substituents introduce steric hindrance and electron-withdrawing effects, which can stabilize aromatic stacking interactions in protein binding .
  • Nitro Substitutents: N-(3-Nitrophenyl)acetamide () highlights how nitro groups (-NO₂) increase molecular polarity and may impact solubility and reactivity .

Research Findings and Implications

  • Hydrogen Bonding: The cyano group in the target compound may act as a hydrogen bond acceptor, similar to the urea-like linkage in 2-cyano-N-[(methylamino)carbonyl]acetamide (). This property is critical in drug design for target engagement .
  • Metabolic Stability: Thioether-containing compounds (e.g., ) are prone to oxidation, but the cyano group could mitigate this by altering electron density, as seen in cytochrome P450 substrate studies .
  • Toxicity Considerations: Limited data on cyanothioxomethyl derivatives necessitate caution. Propachlor (), a chloroacetamide herbicide, was banned due to toxicity, underscoring the need for thorough toxicological profiling of similar compounds .

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